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Introduction

MK-0736 was an investigational selective inhibitor of the enzyme 11[3-hydroxysteroid
dehydrogenase type 1 (113-HSD1) developed by Merck & Co. The therapeutic rationale for the
development of MK-0736 was based on the hypothesis that inhibiting 113-HSD1 could reduce
the intracellular conversion of inactive cortisone to active cortisol in key metabolic tissues,
thereby ameliorating conditions associated with the metabolic syndrome, such as hypertension
and type 2 diabetes mellitus.[1][2] Despite showing some promising effects in early clinical
trials, the development of MK-0736 was ultimately discontinued.[1] This guide provides a
comprehensive overview of the available investigational history of MK-0736, focusing on its
clinical trials, mechanism of action, and what is publicly known about its development.

Mechanism of Action: 113-HSD1 Inhibition

MK-0736 was designed to selectively inhibit 113-HSD1, an enzyme responsible for the
intracellular regeneration of active glucocorticoids, primarily cortisol in humans.[2] By blocking
this enzyme, MK-0736 aimed to reduce local cortisol concentrations in tissues where 11f3-
HSDL1 is highly expressed, such as the liver and adipose tissue, without significantly affecting
systemic cortisol levels.[2] The intended therapeutic benefit was to counteract the deleterious
effects of excess glucocorticoid activity in these tissues, which are known to contribute to
insulin resistance, dyslipidemia, and hypertension.[2]
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Signaling Pathway of 113-HSD1

The following diagram illustrates the mechanism of action of 113-HSD1 and the intended point
of intervention for MK-0736.
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Figure 1: Mechanism of 113-HSD1 and Inhibition by MK-0736.

Clinical Development Program

The clinical development of MK-0736 focused on its potential to treat hypertension and
metabolic abnormalities in overweight and obese patients. The program included at least two
key Phase Il clinical trials and one exploratory study that was terminated.
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Clinical Trial NCT00274716: Hypertension in Overweight
and Obese Patients

This multicenter, randomized, double-blind, placebo-controlled study was a cornerstone of the
MK-0736 clinical development program.[3]

Experimental Protocol:

Objective: To evaluate the antihypertensive efficacy and safety of MK-0736 in overweight to
obese patients with hypertension.[3]

o Patient Population: Patients aged 18-75 years with a sitting diastolic blood pressure (SiDBP)
of 90-104 mm Hg and a systolic blood pressure (SBP) <160 mm Hg, after a washout of any
prior antihypertensive medications. Participants had a Body Mass Index (BMI) between =27
and <41 kg/m 2.[3]

« Intervention: Patients were randomized to receive either MK-0736 at doses of 2 mg/day or 7
mg/day, or a placebo, for 12 weeks.[3]

e Primary Endpoint: The primary outcome measure was the placebo-adjusted change from
baseline in trough sitting diastolic blood pressure (SiDBP) after 12 weeks of treatment with 7
mg/day of MK-0736.[3]

» Methodology for Endpoint Assessment: While specific, detailed laboratory and procedural
manuals are not publicly available, clinical trial protocols of this nature typically involve
standardized procedures for blood pressure measurement (e.g., seated measurements after
a rest period, using calibrated equipment) and centralized laboratory analysis for lipid panels.

Quantitative Data:

The study did not meet its primary endpoint for blood pressure reduction.[3] However, some
modest improvements in other metabolic parameters were observed with the 7 mg/day dose.[3]
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Placebo-Adjusted Change
Parameter . p-value
from Baseline

Sitting Diastolic Blood

Pressure (SiDBP) 2.2 mm Hg 0157

LDL Cholesterol -12.3% Not Reported
HDL Cholesterol -6.3% Not Reported
Body Weight -1.4 kg Not Reported

*Table 1: Key Efficacy Results
from Clinical Trial
NCT00274716 for MK-0736 (7
mg/day).[3] *

Clinical Trial NCT00806585: Type 2 Diabetes and
Hypertension

This study was designed to assess the efficacy and tolerability of MK-0736 in patients with both
type 2 diabetes mellitus and hypertension.

Experimental Protocol:

o Objective: To evaluate the effectiveness and tolerability of MK-0736 in patients with type 2
diabetes and hypertension who were already on stable therapy with an angiotensin-
converting enzyme (ACE) inhibitor or an angiotensin receptor blocker (ARB).

o Patient Population: Patients with type 2 diabetes and hypertension.

« Intervention: This was a dose-ranging study where patients were to be randomized to one of
three doses of MK-0736, placebo, or hydrochlorothiazide (HCTZ).

o Methodology for Endpoint Assessment: Similar to the previous study, detailed protocols are
not publicly available. However, standard clinical practices for monitoring glycemic control
(e.g., HbAlc) and blood pressure would have been employed.
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Terminated Study NCT00679055: Arterial Plaque in
Peripheral Arterial Disease

An exploratory study was initiated to investigate the effect of MK-0736 on atherosclerotic

plaque.[4]
Experimental Protocol:

o Objective: The primary hypothesis was that 12 weeks of treatment with 7 mg of MK-0736
once daily would decrease the macrophage content in lower extremity atherosclerotic
plaques compared to placebo.[4]

o Status: This study was terminated early.[4] The reasons for termination have not been

publicly disclosed.

Preclinical Investigational History

While published clinical trial data for 113-HSD1 inhibitors, including MK-0736, have been
described as less successful than promising preclinical studies in rodents, specific preclinical
data for MK-0736 are not readily available in the public domain.[5] It has been noted that a
potential reason for the discrepancy between preclinical and clinical outcomes for this class of
drugs could be differences in androgen metabolism between rodents and humans.[5]

Development Milestones and Discontinuation

The development of MK-0736 appears to have been most active in the mid-to-late 2000s, with
the key clinical trials being conducted during this period. However, the global development
status of MK-0736 is now listed as discontinued.[1] The specific reasons for the discontinuation
of the development program have not been officially published by Merck & Co. It is common for
investigational drugs to be discontinued for a variety of reasons, including a lack of efficacy,
safety concerns, or strategic portfolio decisions. Given that the primary endpoint was not met in
the key hypertension study, it is plausible that the observed efficacy was not deemed sufficient
to warrant further development.[3]

High-Level Clinical Trial Workflow
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The following diagram provides a generalized workflow for a clinical trial, such as those
conducted for MK-0736.
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Figure 2: Generalized Clinical Trial Workflow.

Conclusion

The investigational history of MK-0736 provides a valuable case study in drug development. As
a selective 11p3-HSDL1 inhibitor, it represented a targeted approach to addressing key
components of the metabolic syndrome. While the clinical trial in hypertensive patients did not
achieve its primary blood pressure-lowering endpoint, it did demonstrate some modest
beneficial effects on lipid profiles and body weight.[3] The ultimate discontinuation of its
development underscores the challenges of translating preclinical findings into clinically
meaningful outcomes in complex metabolic diseases. Further research into the role of 11[3-
HSD1 and the development of next-generation inhibitors may yet yield therapeutic advances in
this area.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1677231?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

